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Introduction

Enocyanin, a class of anthocyanins, represents the vibrant red, purple, and blue pigments
found in grape pomace, a significant byproduct of the winemaking industry. These polyphenolic
compounds are of great interest due to their potential health benefits, including antioxidant,
anti-inflammatory, and cardioprotective properties, making them valuable for applications in the
pharmaceutical, nutraceutical, and food industries as natural colorants and functional
ingredients.[1][2][3] The effective extraction of enocyanin from grape pomace is a critical step
in harnessing its potential. This document provides detailed protocols and comparative data for
the extraction of enocyanin, aiding researchers in developing efficient and optimized extraction
strategies.

Comparative Data of Extraction Protocols

The efficiency of enocyanin extraction is influenced by several key parameters, including the
choice of solvent, temperature, time, and pH. The following table summarizes quantitative data
from various studies to facilitate comparison of different extraction conditions.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b080283?utm_src=pdf-interest
https://www.benchchem.com/product/b080283?utm_src=pdf-body
https://www.thepharmajournal.com/archives/2022/vol11issue5S/PartI/S-11-2-136-244.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210125076
https://jipbs.com/index.php/journal/article/download/61/42/44
https://www.benchchem.com/product/b080283?utm_src=pdf-body
https://www.benchchem.com/product/b080283?utm_src=pdf-body
https://www.benchchem.com/product/b080283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. Solid-to-
Solvent Temperat Time L Key Referenc
) pH Liquid -
System ure (°C) (min) . Findings e
Ratio
60%
ethanol
50-70% with 2%
Ethanol lactic acid
) Not Not Not )
with 0.5- N - 1.61-5.79 - yielded the  [1]
) Specified Specified Specified ]
2% Lactic maximum
Acid anthocyani
n content.
[1]
Methanol
was found
to be more
50-100% efficient in
Methanol/E extracting
_ Not o Not _
thanol 50 (drying) B Acidified N anthocyani  [4][5]
Specified Specified
(0.01% ns than
HCI) ethanol at
the same
concentrati
on.[4][5]
Used for
total
70% _
1:33.3 anthocyani
Methanol- 45 1440 (24h) 0.7 (HCI) [6]
(0.03g/mL) n content
Water
assessmen
t.[6]
10-90% 30, 40, 50 30, 90, Acidified 1:12 Optimal [2]
Ethanol 150, 180 conditions
with 0.1% were found
Citric Acid to be 50°C,
180 min,
and a
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.thepharmajournal.com/archives/2022/vol11issue5S/PartI/S-11-2-136-244.pdf
https://www.thepharmajournal.com/archives/2022/vol11issue5S/PartI/S-11-2-136-244.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843720/
https://www.pnfs.or.kr/journal/view.html?uid=1524&vmd=Full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843720/
https://www.pnfs.or.kr/journal/view.html?uid=1524&vmd=Full
https://iris.uniroma1.it/retrieve/e383532c-6f94-15e8-e053-a505fe0a3de9/Iannone_Extraction-anthocyanins-grape_2021.pdf
https://iris.uniroma1.it/retrieve/e383532c-6f94-15e8-e053-a505fe0a3de9/Iannone_Extraction-anthocyanins-grape_2021.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210125076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

50:50
ethanol-

water ratio.

[2]

The
highest
yield was
50%, 70%, achieved at
Not 0.5%, 2%, Not _
90% 20, 40, 60 N N 60°C with [71[8]
Specified 3.5% HCI Specified
Ethanol 70%
ethanol
and 3.5%

HCL[7][8]

A substrate
to solvent
ratio of 1:9,
pH 2.0,
30-70% and 30%
Ethanol 50 120 2-4 1:3t0 1:9 ethanol [9]
resulted in
a 99%
overall

yield.[9]

Water, 144 Not Not Not 40% [10][11]
99% Specified Specified Specified ethanol
Ethanol, was most
40% effective
Hydrated for total
Ethanol phenolic
compound
s, while
99%
ethanol
was better

for total

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210125076
https://www.mdpi.com/1420-3049/28/9/3885
https://pubmed.ncbi.nlm.nih.gov/37175294/
https://www.mdpi.com/1420-3049/28/9/3885
https://pubmed.ncbi.nlm.nih.gov/37175294/
https://www.alice.cnptia.embrapa.br/alice/bitstream/doc/962072/1/2013020.pdf
https://www.alice.cnptia.embrapa.br/alice/bitstream/doc/962072/1/2013020.pdf
https://repositorio.usp.br/directbitstream/85ea7d0e-d78a-4cba-ab93-21ed2588f18e/SYSNO_003202936.pdf
https://www.mdpi.com/2304-8158/13/2/279
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

anthocyani
ns.[10][11]

Showed
the best
performanc
e for
50% Not Not Not Not )
N -~ -~ -~ recovering [12]
Acetone Specified Specified Specified Specified total
ota
phenolic
compound

s.[12]

Natural
Deep
Eutectic
Solvents
(NaDES)

show

Choline
Chloride- Not 1:2.3to )

25 120 - 390 -~ potential as  [6]
based Specified 1.7.7

green
NADES

alternatives
to
convention

al solvents.

[6]

Experimental Protocol: Optimized Ethanolic
Extraction of Enocyanin

This protocol details a conventional and effective method for extracting enocyanin from grape
pomace using an acidified ethanol solvent system. This method is based on findings that
demonstrate high extraction efficiency under these conditions.[1][2][7][8]

Materials and Reagents:

» Dried grape pomace
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o Ethanol (50-70%, v/v)

e Hydrochloric acid (HCI) or Lactic Acid
« Distilled water

e Grinder or mill

» Shaking incubator or magnetic stirrer with hot plate
e Centrifuge and centrifuge tubes
 Filter paper (e.g., Whatman No. 1)

o Rotary evaporator (optional)

e pH meter

Procedure:

o Preparation of Grape Pomace:

o Dry the grape pomace at 50°C in an oven until a constant weight is achieved to remove
moisture.[4][5]

o Grind the dried pomace to a fine powder to increase the surface area for extraction.
e Solvent Preparation:

o Prepare the extraction solvent by mixing ethanol with distilled water to the desired
concentration (e.g., 60% ethanol).[1]

o Acidify the solvent to a pH of approximately 2.0 by adding a small amount of concentrated
HCI or lactic acid.[1][9] The flavylium cation form of anthocyanins is most stable at low pH.

[1]
o Extraction Process:

o Weigh a specific amount of the ground grape pomace and place it in a flask.
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o Add the acidified ethanol solvent at a solid-to-liquid ratio of 1:12 (w/v).[2]
o Place the flask in a shaking incubator or on a magnetic stirrer with a hot plate.

o Incubate at 50°C for 180 minutes with constant agitation.[2]

e Solid-Liquid Separation:

o After extraction, separate the solid pomace from the liquid extract by vacuum filtration
through filter paper.[4][5]

o Alternatively, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) and
decant the supernatant.

o Repeat the extraction process on the solid residue to maximize the yield until the extract
becomes colorless.[4][5]

e Solvent Removal (Optional):

o If a concentrated extract is required, remove the ethanol from the collected supernatant
using a rotary evaporator at a temperature below 40°C to prevent degradation of the
anthocyanins.

o Storage:

o Store the final enocyanin extract in a dark container at 4°C to minimize degradation.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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